Covalent Labeling Efficiency: ICG-Sulfo-OSu vs ICG-ATT Head-to-Head
In a direct comparative study evaluating optimal antibody labeling conditions for immunofluorescence endoscopy, the ratio of ICG derivative covalently retained on MUC1 antibody after ethyl acetate extraction (removing noncovalently bound dye) was measured. ICG-Sulfo-OSu achieved 65.0% residual covalent labeling, compared to 67.4% for ICG-ATT under identical conditions [1]. Although ICG-ATT showed a marginally higher covalent retention, ICG-Sulfo-OSu-labeled antibody at this labeling density preserved antibody reactivity and produced detectable infrared fluorescence in tissue staining [1]. This head-to-head dataset enables procurement decisions based on known, rather than assumed, labeling stoichiometry.
| Evidence Dimension | Residual covalent labeling ratio (proportion of dye remaining covalently bound to antibody after ethyl acetate extraction of noncovalently bound dye) |
|---|---|
| Target Compound Data | 65.0% (ICG-Sulfo-OSu on MUC1 antibody, pooled across molar reaction ratios of 4, 8, 16, 32 equivalents) |
| Comparator Or Baseline | 67.4% (ICG-ATT on MUC1 antibody, same conditions) |
| Quantified Difference | ICG-ATT exceeds ICG-Sulfo-OSu by 2.4 percentage points in covalent retention efficiency |
| Conditions | MUC1 monoclonal antibody; ICG derivatives reacted at 4, 8, 16, and 32 molar equivalents; noncovalently bound dye removed by ethyl acetate extraction; fluorescence evaluated by spectroscopy and infrared fluoroscopy (J Med Invest, 2006) |
Why This Matters
Procurement decisions for antibody labeling reagents require known covalent labeling efficiency to calculate the required molar excess and predict the degree of labeling (F/P ratio); the 65.0% value allows users to plan conjugation reactions precisely without trial-and-error optimization.
- [1] Ito S, Muguruma N, Kusaka Y, et al. Optimal labeling condition of antibodies available for immunofluorescence endoscopy. J Med Invest. 2006;53(1-2):52-60. doi:10.2152/jmi.53.52. PMID: 16537996. View Source
